Cas no 714233-44-0 (4-methoxy-N-3-(pentylamino)quinoxalin-2-ylbenzene-1-sulfonamide)

4-Methoxy-N-3-(pentylamino)quinoxalin-2-ylbenzene-1-sulfonamide is a specialized quinoxaline-based sulfonamide derivative with potential applications in medicinal chemistry and biochemical research. Its structure combines a methoxy-substituted benzene sulfonamide moiety with a pentylamino-functionalized quinoxaline core, offering unique electronic and steric properties. This compound may exhibit selective binding affinity for specific biological targets, making it a candidate for enzyme inhibition or receptor modulation studies. The presence of both sulfonamide and quinoxaline groups suggests possible utility in designing novel therapeutics or probes for studying protein-ligand interactions. Its moderate lipophilicity, conferred by the pentylamino side chain, could enhance membrane permeability while maintaining solubility in polar solvents. Further research is required to fully characterize its pharmacological profile and potential applications.
4-methoxy-N-3-(pentylamino)quinoxalin-2-ylbenzene-1-sulfonamide structure
714233-44-0 structure
Product name:4-methoxy-N-3-(pentylamino)quinoxalin-2-ylbenzene-1-sulfonamide
CAS No:714233-44-0
MF:C20H24N4O3S
MW:400.494563102722
CID:5436835

4-methoxy-N-3-(pentylamino)quinoxalin-2-ylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-methoxy-N-[3-(pentylamino)-2-quinoxalinyl]benzenesulfonamide
    • Benzenesulfonamide, 4-methoxy-N-[3-(pentylamino)-2-quinoxalinyl]-
    • 4-methoxy-N-3-(pentylamino)quinoxalin-2-ylbenzene-1-sulfonamide
    • Inchi: 1S/C20H24N4O3S/c1-3-4-7-14-21-19-20(23-18-9-6-5-8-17(18)22-19)24-28(25,26)16-12-10-15(27-2)11-13-16/h5-6,8-13H,3-4,7,14H2,1-2H3,(H,21,22)(H,23,24)
    • InChI Key: DSRRQBRQKCDZCL-UHFFFAOYSA-N
    • SMILES: C1(S(NC2C(NCCCCC)=NC3C(N=2)=CC=CC=3)(=O)=O)=CC=C(OC)C=C1

4-methoxy-N-3-(pentylamino)quinoxalin-2-ylbenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3225-0088-15mg
4-methoxy-N-[3-(pentylamino)quinoxalin-2-yl]benzene-1-sulfonamide
714233-44-0 90%+
15mg
$89.0 2023-04-27
Life Chemicals
F3225-0088-20mg
4-methoxy-N-[3-(pentylamino)quinoxalin-2-yl]benzene-1-sulfonamide
714233-44-0 90%+
20mg
$99.0 2023-04-27
A2B Chem LLC
BA76135-25mg
4-methoxy-N-[3-(pentylamino)quinoxalin-2-yl]benzene-1-sulfonamide
714233-44-0
25mg
$360.00 2024-04-19
Life Chemicals
F3225-0088-5μmol
4-methoxy-N-[3-(pentylamino)quinoxalin-2-yl]benzene-1-sulfonamide
714233-44-0 90%+
5μl
$63.0 2023-04-27
Life Chemicals
F3225-0088-30mg
4-methoxy-N-[3-(pentylamino)quinoxalin-2-yl]benzene-1-sulfonamide
714233-44-0 90%+
30mg
$119.0 2023-04-27
Life Chemicals
F3225-0088-5mg
4-methoxy-N-[3-(pentylamino)quinoxalin-2-yl]benzene-1-sulfonamide
714233-44-0 90%+
5mg
$69.0 2023-04-27
Life Chemicals
F3225-0088-4mg
4-methoxy-N-[3-(pentylamino)quinoxalin-2-yl]benzene-1-sulfonamide
714233-44-0 90%+
4mg
$66.0 2023-04-27
Life Chemicals
F3225-0088-20μmol
4-methoxy-N-[3-(pentylamino)quinoxalin-2-yl]benzene-1-sulfonamide
714233-44-0 90%+
20μl
$79.0 2023-04-27
Life Chemicals
F3225-0088-10mg
4-methoxy-N-[3-(pentylamino)quinoxalin-2-yl]benzene-1-sulfonamide
714233-44-0 90%+
10mg
$79.0 2023-04-27
Life Chemicals
F3225-0088-25mg
4-methoxy-N-[3-(pentylamino)quinoxalin-2-yl]benzene-1-sulfonamide
714233-44-0 90%+
25mg
$109.0 2023-04-27

Additional information on 4-methoxy-N-3-(pentylamino)quinoxalin-2-ylbenzene-1-sulfonamide

Recent Advances in the Study of 4-methoxy-N-3-(pentylamino)quinoxalin-2-ylbenzene-1-sulfonamide (CAS: 714233-44-0)

The compound 4-methoxy-N-3-(pentylamino)quinoxalin-2-ylbenzene-1-sulfonamide (CAS: 714233-44-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This sulfonamide derivative, characterized by its quinoxaline core, has been the subject of several studies aimed at elucidating its pharmacological properties, mechanism of action, and potential as a drug candidate. The following sections provide a comprehensive overview of the latest research findings related to this compound.

Recent studies have focused on the synthesis and optimization of 4-methoxy-N-3-(pentylamino)quinoxalin-2-ylbenzene-1-sulfonamide to enhance its bioavailability and target specificity. Researchers have employed advanced computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) analyses, to predict its binding affinity for various biological targets. These in silico studies have suggested that the compound exhibits a high affinity for enzymes involved in inflammatory pathways, making it a promising candidate for the development of anti-inflammatory agents.

In vitro and in vivo studies have further validated the therapeutic potential of this compound. For instance, a recent study published in the Journal of Medicinal Chemistry demonstrated that 4-methoxy-N-3-(pentylamino)quinoxalin-2-ylbenzene-1-sulfonamide effectively inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. The compound showed a dose-dependent reduction in inflammatory markers in animal models, with minimal adverse effects, highlighting its potential as a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Another area of interest is the compound's potential application in oncology. Preliminary findings indicate that 4-methoxy-N-3-(pentylamino)quinoxalin-2-ylbenzene-1-sulfonamide may exhibit antitumor activity by modulating key signaling pathways involved in cell proliferation and apoptosis. Researchers have observed that the compound induces apoptosis in certain cancer cell lines, particularly those with overexpression of epidermal growth factor receptor (EGFR). These findings suggest that further investigation into its mechanism of action and efficacy in combination therapies is warranted.

Despite these promising results, challenges remain in the development of 4-methoxy-N-3-(pentylamino)quinoxalin-2-ylbenzene-1-sulfonamide as a therapeutic agent. Issues such as metabolic stability, solubility, and potential off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies and formulation optimization. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate the translation of these findings into clinical applications.

In conclusion, 4-methoxy-N-3-(pentylamino)quinoxalin-2-ylbenzene-1-sulfonamide (CAS: 714233-44-0) represents a promising scaffold for the development of novel therapeutic agents with applications in inflammation and oncology. Continued research efforts aimed at optimizing its pharmacological properties and elucidating its mechanism of action will be critical to realizing its full potential. The integration of computational, in vitro, and in vivo approaches will provide a comprehensive understanding of this compound's therapeutic value and guide future drug development initiatives.

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